Toreforant

Description

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 4 investigational indications.

an orally active histamine H4-receptor antagonist

See also: this compound Tartrate (active moiety of).

Structure

3D Structure

Properties

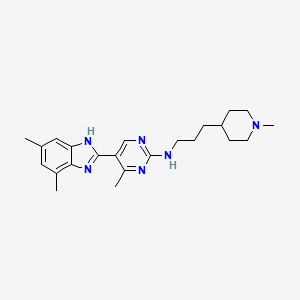

IUPAC Name |

5-(4,6-dimethyl-1H-benzimidazol-2-yl)-4-methyl-N-[3-(1-methylpiperidin-4-yl)propyl]pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N6/c1-15-12-16(2)21-20(13-15)27-22(28-21)19-14-25-23(26-17(19)3)24-9-5-6-18-7-10-29(4)11-8-18/h12-14,18H,5-11H2,1-4H3,(H,27,28)(H,24,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCRFVPZAXGJLPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)NC(=N2)C3=CN=C(N=C3C)NCCCC4CCN(CC4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701336756 | |

| Record name | Toreforant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701336756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952494-46-1 | |

| Record name | Toreforant [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0952494461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Toreforant | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12522 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Toreforant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701336756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TOREFORANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U6LA7G393X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Toreforant's Mechanism of Action in Inflammatory Cells: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Toreforant is a potent and selective antagonist of the histamine H4 receptor (H4R), a key player in inflammatory processes. This document provides a comprehensive overview of the core mechanism of action of this compound in inflammatory cells. By competitively binding to the H4R, this compound effectively blocks histamine-induced signaling cascades in various immune cells, including eosinophils, mast cells, basophils, T-cells, and dendritic cells. This antagonism translates into the inhibition of pro-inflammatory cellular responses such as chemotaxis, degranulation, and the release of cytokines and chemokines. This guide details the molecular interactions, downstream signaling pathways, and functional consequences of H4R blockade by this compound, supported by quantitative data and detailed experimental protocols.

Introduction to this compound and the Histamine H4 Receptor

This compound is an orally bioavailable small molecule that demonstrates high affinity and selectivity for the human histamine H4 receptor.[1][2] The H4R is a G-protein coupled receptor (GPCR) primarily expressed on cells of hematopoietic origin and is implicated in the pathophysiology of various inflammatory and autoimmune diseases.[1][3] Histamine, a key mediator of allergic and inflammatory responses, activates the H4R, leading to the recruitment and activation of inflammatory cells. This compound, by acting as a competitive antagonist at this receptor, offers a targeted therapeutic approach to mitigate these effects.

Molecular Mechanism of Action

This compound's primary mechanism of action is the competitive antagonism of the histamine H4 receptor. It binds to the receptor with high affinity, preventing the binding of the endogenous ligand, histamine. This blockade inhibits the conformational changes in the H4R that are necessary for signal transduction.

Receptor Binding and Selectivity

This compound exhibits a high binding affinity for the human H4R, with a reported inhibition constant (Ki) of 8.4 ± 2.2 nM.[1] It displays excellent selectivity for the H4R over other histamine receptor subtypes (H1R, H2R, and H3R) and a panel of other receptors and ion channels, minimizing off-target effects.

Table 1: this compound Receptor Binding Affinity and Selectivity

| Receptor | Species | Binding Affinity (Ki) | Reference |

| Histamine H4 Receptor | Human | 8.4 ± 2.2 nM | |

| Histamine H1 Receptor | Human | >10,000 nM | |

| Histamine H2 Receptor | Human | >10,000 nM | |

| Histamine H3 Receptor | Human | Weak affinity |

Downstream Signaling Pathways

The H4R is coupled to the Gαi/o family of G-proteins. Upon histamine binding, the Gαi/o subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits can activate other signaling pathways, including the phosphatidylinositol 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK/ERK) pathways, and induce intracellular calcium mobilization. By blocking histamine binding, this compound prevents these downstream signaling events.

Effects on Inflammatory Cells

This compound modulates the function of several key inflammatory cell types by inhibiting H4R-mediated signaling.

Eosinophils

Eosinophils are major effector cells in allergic inflammation and express high levels of H4R. Histamine induces a variety of pro-inflammatory responses in eosinophils, including chemotaxis, shape change, and upregulation of adhesion molecules. This compound effectively counteracts these effects.

-

Inhibition of Eosinophil Shape Change: A hallmark of eosinophil activation is a change in cell shape, which can be quantified by flow cytometry. This compound inhibits histamine-induced eosinophil shape change in a dose-dependent manner.

Table 2: this compound Inhibition of Histamine-Induced Eosinophil Shape Change

| Assay Condition | Histamine Concentration | This compound IC50 | Reference |

| Human Whole Blood | 100 nM | 296 nM | |

| Human Whole Blood | 300 nM | 780 nM |

Mast Cells and Basophils

T-Lymphocytes

The H4R is expressed on T-cells and is involved in modulating T-cell differentiation and cytokine production. In particular, the H4R has been implicated in promoting Th2 and Th17 responses. A study in a mouse model of arthritis showed that an H4R antagonist reduced the production of IL-17. Although specific quantitative data for this compound's effect on T-cell cytokine production is limited, its antagonism of H4R is expected to shift the cytokine balance away from a pro-inflammatory Th2/Th17 phenotype.

Dendritic Cells

Dendritic cells (DCs) are potent antigen-presenting cells that orchestrate adaptive immune responses. H4R activation on DCs can influence their maturation, migration, and cytokine/chemokine production, thereby shaping the subsequent T-cell response. H4R antagonists are anticipated to modulate these functions, although specific quantitative data for this compound's effect on chemokine release from dendritic cells is not currently available.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Eosinophil Shape Change Assay

This assay measures the morphological changes in eosinophils upon activation, which is a prerequisite for chemotaxis.

Protocol:

-

Cell Isolation: Isolate polymorphonuclear leukocytes (PMNs), which include eosinophils and neutrophils, from fresh human peripheral blood using density gradient centrifugation.

-

Pre-incubation: Resuspend the PMNs in a suitable buffer and pre-incubate with varying concentrations of this compound or vehicle control for a specified time (e.g., 15 minutes) at room temperature.

-

Stimulation: Add histamine at a predetermined concentration (e.g., EC50) to induce eosinophil shape change.

-

Incubation: Incubate the cell suspension at 37°C for a short period (e.g., 5-10 minutes).

-

Fixation: Stop the reaction by adding a fixing agent, such as paraformaldehyde.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Eosinophils are identified based on their higher autofluorescence compared to neutrophils. The change in cell shape is measured as an increase in the forward scatter (FSC) signal of the eosinophil population.

-

Data Analysis: Calculate the percentage of inhibition of the histamine-induced shape change for each concentration of this compound to determine the IC50 value.

Mast Cell Degranulation (β-Hexosaminidase Release) Assay

This assay quantifies the release of the granular enzyme β-hexosaminidase as a marker of mast cell degranulation.

Protocol:

-

Cell Culture: Culture a suitable mast cell line (e.g., human LAD2 or rat RBL-2H3) under appropriate conditions.

-

Sensitization (for IgE-mediated activation): If studying IgE-dependent degranulation, sensitize the cells with an appropriate concentration of IgE overnight.

-

Pre-incubation: Wash the cells and pre-incubate with various concentrations of this compound or vehicle control for a specified time.

-

Stimulation: Induce degranulation by adding a stimulus. This could be histamine (to assess H4R-mediated modulation of degranulation) or other secretagogues like antigen (for IgE-sensitized cells) or compound 48/80.

-

Incubation: Incubate the cells at 37°C for a defined period (e.g., 30-60 minutes).

-

Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.

-

β-Hexosaminidase Assay:

-

Lyse the remaining cells with a detergent (e.g., Triton X-100) to measure the total cellular β-hexosaminidase content.

-

Incubate aliquots of the supernatant and the cell lysate with a substrate for β-hexosaminidase (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide).

-

Stop the reaction and measure the absorbance at the appropriate wavelength.

-

-

Data Analysis: Calculate the percentage of β-hexosaminidase release for each condition and determine the inhibitory effect of this compound.

Intracellular Calcium Mobilization Assay

This assay measures changes in intracellular calcium concentration ([Ca2+]i), a key second messenger in H4R signaling.

Protocol:

-

Cell Preparation: Use isolated primary inflammatory cells (e.g., eosinophils) or a cell line expressing H4R.

-

Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a suitable buffer. The acetoxymethyl (AM) ester allows the dye to cross the cell membrane.

-

Washing: Wash the cells to remove any extracellular dye.

-

Pre-incubation: Pre-incubate the dye-loaded cells with different concentrations of this compound or vehicle control.

-

Fluorescence Measurement: Place the cells in a fluorometric plate reader or a fluorescence microscope.

-

Stimulation: Establish a baseline fluorescence reading, and then inject a solution of histamine to stimulate the cells.

-

Data Recording: Continuously record the fluorescence intensity over time to monitor the change in intracellular calcium concentration.

-

Data Analysis: Analyze the fluorescence data to determine the peak calcium response and the inhibitory effect of this compound on the histamine-induced calcium flux.

Conclusion

This compound is a potent and selective histamine H4 receptor antagonist that effectively inhibits pro-inflammatory responses in a variety of immune cells. Its mechanism of action is centered on the competitive blockade of H4R, leading to the attenuation of downstream signaling pathways and subsequent cellular functions such as chemotaxis and mediator release. While the clinical development of this compound has faced challenges, it remains a valuable tool for understanding the role of the H4R in inflammatory diseases and serves as a paradigm for the development of future H4R-targeted therapeutics. Further research to elucidate the precise quantitative effects of this compound on cytokine and chemokine release from various human inflammatory cell types will provide a more complete understanding of its immunomodulatory potential.

References

Toreforant's Modulation of Histamine H4 Receptor Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The histamine H4 receptor (H4R) has emerged as a compelling target in drug discovery, primarily for its role in mediating inflammatory and immune responses.[1][2] As a G-protein coupled receptor (GPCR), its activation by histamine initiates a cascade of intracellular signaling events. Toreforant (JNJ-38518168) is a potent and selective antagonist of the H4R, developed to probe the therapeutic potential of blocking this receptor in various pathological conditions, including rheumatoid arthritis, psoriasis, and asthma.[3][4][5] This technical guide provides an in-depth overview of the histamine H4 receptor signaling pathways and the impact of this compound, with a focus on quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms.

This compound: Pharmacological Profile

This compound is an orally bioavailable small molecule that acts as a competitive antagonist at the H4R. Its high affinity and selectivity for the human H4R make it a valuable tool for dissecting the receptor's physiological and pathophysiological functions.

Data Presentation: Binding Affinities and Functional Antagonism of this compound

The following tables summarize the quantitative data on this compound's binding affinity (Ki) and functional antagonism (pA2 and IC50) at the histamine H4 receptor across various species and in different assay formats.

Table 1: this compound Binding Affinity (Ki) at Histamine Receptors

| Receptor | Species | Ki (nM) |

| H4 | Human | 8.4 ± 2.2 |

| H4 | Mouse | 307 ± 42 |

| H4 | Rat | 9.3 ± 3.2 |

| H4 | Dog | 680 ± 138 |

| H4 | Guinea Pig | 5.6 |

| H4 | Monkey | 10.6 |

| H3 | Human | 215 |

| H3 | Mouse | 1404 |

| H3 | Rat | 874 |

| H2 | Human | >1000 |

| H1 | Human | >10,000 |

| H1 | Mouse | 3993 |

Data compiled from Thurmond et al., 2017.

Table 2: Functional Antagonism of this compound at the Histamine H4 Receptor

| Assay | Species | Parameter | Value |

| cAMP Inhibition | Human | pA2 | 8.15 ± 0.11 |

| cAMP Inhibition | Mouse | pA2 | 6.39 ± 0.02 |

| cAMP Inhibition | Rat | pA2 | 6.74 ± 0.27 |

| cAMP Inhibition | Monkey | pA2 | 8.05 |

| Eosinophil Shape Change (in vitro) | Human | IC50 (nM) vs 0.1 µM Histamine | 296 |

| Eosinophil Shape Change (in vitro) | Human | IC50 (nM) vs 0.3 µM Histamine | 780 |

Data compiled from Thurmond et al., 2017.

Histamine H4 Receptor Signaling Pathways

The H4R primarily couples to the Gαi/o family of heterotrimeric G-proteins. Upon histamine binding, the Gαi/o subunit dissociates from the Gβγ dimer, initiating distinct downstream signaling cascades. This compound, as an antagonist, blocks these histamine-induced events.

Gαi/o-Mediated Pathway

The canonical signaling pathway for the H4R involves the inhibition of adenylyl cyclase by the activated Gαi/o subunit. This leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

Gβγ-Mediated Pathway

The dissociated Gβγ subunits can also modulate effector proteins. For the H4R, Gβγ has been implicated in the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores.

β-Arrestin-Mediated Signaling

In addition to G-protein-dependent signaling, agonist-bound H4R can be phosphorylated by G-protein coupled receptor kinases (GRKs), leading to the recruitment of β-arrestins. β-arrestin binding desensitizes the G-protein-mediated signaling and can initiate a separate wave of signaling, including the activation of mitogen-activated protein kinases (MAPKs) such as ERK1/2. This compound's antagonism prevents the initial conformational change in the H4R, thereby inhibiting β-arrestin recruitment.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the protocols for key assays used to characterize the interaction of this compound with the H4R.

Radioligand Binding Assay

This assay quantifies the affinity of a compound for a receptor by measuring the displacement of a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of this compound for the H4R.

Materials:

-

HEK293 cells stably expressing the human H4R.

-

Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.

-

Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Radioligand: [3H]-Histamine.

-

Non-specific binding control: High concentration of unlabeled histamine (e.g., 10 µM).

-

This compound serial dilutions.

-

Glass fiber filters (e.g., GF/C).

-

Scintillation fluid and counter.

Protocol:

-

Membrane Preparation:

-

Culture HEK293-hH4R cells to confluency.

-

Harvest cells and homogenize in ice-cold membrane preparation buffer.

-

Centrifuge at 40,000 x g for 20 minutes at 4°C.

-

Resuspend the membrane pellet in assay buffer and determine protein concentration.

-

-

Binding Reaction:

-

In a 96-well plate, add in triplicate:

-

Total binding wells: Assay buffer.

-

Non-specific binding wells: Non-specific binding control.

-

Competition wells: this compound serial dilutions.

-

-

Add [3H]-Histamine to all wells at a concentration near its Kd.

-

Add the cell membrane preparation to all wells.

-

Incubate at 25°C for 60 minutes.

-

-

Filtration and Counting:

-

Rapidly filter the reaction mixture through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold assay buffer.

-

Dry the filters and place them in scintillation vials with scintillation fluid.

-

Measure radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific counts from total counts.

-

Plot the percentage of specific binding against the logarithm of this compound concentration.

-

Determine the IC50 value from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Inhibition Assay

This functional assay measures the ability of a compound to block the agonist-induced inhibition of cAMP production in cells expressing a Gαi/o-coupled receptor.

Objective: To determine the functional antagonist potency (pA2) of this compound at the H4R.

Materials:

-

CHO or HEK293 cells stably expressing the human H4R.

-

Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA).

-

Forskolin (to stimulate adenylyl cyclase).

-

Histamine (agonist).

-

This compound serial dilutions.

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Protocol:

-

Cell Preparation:

-

Culture cells to confluency and harvest.

-

Resuspend cells in assay buffer to the desired density.

-

-

Assay Procedure:

-

Dispense this compound serial dilutions into a 384-well plate.

-

Add a fixed concentration of histamine (typically the EC80) to all wells except the basal control.

-

Add a fixed concentration of forskolin to all wells to stimulate cAMP production.

-

Add the cell suspension to all wells.

-

Incubate at room temperature for 30 minutes.

-

-

cAMP Detection:

-

Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the chosen detection kit.

-

-

Data Analysis:

-

Generate a dose-response curve by plotting the cAMP signal against the logarithm of this compound concentration.

-

Determine the IC50 of this compound.

-

Calculate the pA2 value using the Schild equation to quantify the competitive antagonism.

-

Eosinophil Shape Change Assay

This primary cell-based assay measures a functional consequence of H4R activation in a physiologically relevant cell type. Eosinophil shape change is a prerequisite for chemotaxis.

Objective: To determine the inhibitory effect of this compound on histamine-induced eosinophil shape change.

Materials:

-

Human peripheral blood or isolated eosinophils.

-

Assay buffer (e.g., HBSS).

-

Histamine.

-

This compound serial dilutions.

-

Flow cytometer.

Protocol:

-

Cell Preparation:

-

Isolate polymorphonuclear leukocytes (PMNs), which include eosinophils, from human whole blood via density gradient centrifugation.

-

-

Assay Procedure:

-

Pre-incubate the PMNs with this compound serial dilutions or vehicle control.

-

Stimulate the cells with a fixed concentration of histamine (e.g., EC50).

-

Incubate for a short period (e.g., 5-10 minutes) at 37°C.

-

-

Flow Cytometry Analysis:

-

Analyze the cells on a flow cytometer.

-

Gate on the eosinophil population based on their characteristic auto-fluorescence and side scatter properties.

-

Measure the change in forward scatter (FSC), which corresponds to cell size and shape. An increase in FSC indicates cell shape change.

-

-

Data Analysis:

-

Calculate the percentage inhibition of the histamine-induced shape change for each this compound concentration.

-

Determine the IC50 value of this compound.

-

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor activation, typically mediated by the Gβγ-PLC-IP3 pathway.

Objective: To assess the ability of this compound to block histamine-induced calcium mobilization.

Materials:

-

HEK293 cells expressing the H4R and a promiscuous G-protein like Gα16 (to couple to the calcium pathway) or primary cells endogenously expressing H4R (e.g., mast cells).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

Histamine.

-

This compound serial dilutions.

-

Fluorescence plate reader with an injection system (e.g., FLIPR, FlexStation).

Protocol:

-

Cell Plating and Dye Loading:

-

Plate the cells in a black-walled, clear-bottom 96-well plate and allow them to adhere.

-

Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically 30-60 minutes at 37°C).

-

Wash the cells with assay buffer to remove excess dye.

-

-

Assay Procedure:

-

Place the cell plate in the fluorescence plate reader.

-

Add this compound serial dilutions to the wells and incubate for a defined period.

-

Measure the baseline fluorescence.

-

Inject histamine into the wells and immediately begin recording the fluorescence intensity over time.

-

-

Data Analysis:

-

Quantify the increase in fluorescence, which corresponds to the increase in intracellular calcium.

-

Determine the inhibitory effect of this compound on the histamine-induced calcium signal and calculate the IC50.

-

Conclusion

This compound is a well-characterized, potent, and selective antagonist of the histamine H4 receptor. It effectively blocks the canonical Gαi/o-mediated signaling pathway, leading to an inhibition of the histamine-induced decrease in cAMP. Furthermore, this compound prevents downstream cellular responses mediated by Gβγ subunits, such as calcium mobilization, and is expected to block β-arrestin recruitment and its subsequent signaling events. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field of histamine pharmacology and for those involved in the development of novel anti-inflammatory and immunomodulatory therapeutics targeting the H4 receptor. While clinical trials with this compound have not consistently met their primary efficacy endpoints, the compound remains an invaluable pharmacological tool for elucidating the complex biology of the histamine H4 receptor.

References

- 1. resources.revvity.com [resources.revvity.com]

- 2. Frontiers | The histamine H4 receptor: from orphan to the clinic [frontiersin.org]

- 3. remedypublications.com [remedypublications.com]

- 4. remedypublications.com [remedypublications.com]

- 5. A phase 2a study of this compound, a histamine H4 receptor antagonist, in eosinophilic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

Toreforant: A Technical Guide to its Modulation of Cytokine Release from Mast Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Toreforant (JNJ-38518168) is a potent and selective antagonist of the histamine H4 receptor (H4R), a key player in inflammatory processes. This technical guide provides an in-depth analysis of the role of this compound in modulating the release of cytokines from mast cells. By blocking the H4 receptor, this compound interferes with the signaling cascades that lead to the synthesis and secretion of a variety of pro-inflammatory cytokines, positioning it as a therapeutic candidate for a range of inflammatory and allergic diseases. This document details the mechanism of action, summarizes available quantitative data, outlines relevant experimental protocols, and provides visual representations of the associated signaling pathways and experimental workflows.

Introduction: The Histamine H4 Receptor and Mast Cell Activation

Mast cells are critical effector cells in the immune system, renowned for their role in allergic reactions and their contribution to inflammatory diseases.[1][2] Upon activation, mast cells release a plethora of inflammatory mediators, including pre-stored molecules like histamine and newly synthesized cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-4 (IL-4), IL-5, and IL-13.[3][4]

The histamine H4 receptor is a G protein-coupled receptor (GPCR) predominantly expressed on hematopoietic cells, including mast cells.[2] Activation of H4R by histamine triggers a cascade of intracellular signaling events, leading to mast cell chemotaxis, and the production and release of various pro-inflammatory cytokines and chemokines. This positions the H4R as a promising therapeutic target for controlling mast cell-mediated inflammation.

This compound: A Selective H4 Receptor Antagonist

This compound is a potent and selective antagonist of the human histamine H4 receptor. Its primary mechanism of action is to competitively block the binding of histamine to the H4R, thereby inhibiting the downstream signaling pathways that lead to mast cell activation and cytokine release.

Quantitative Data

While specific data on the inhibition of cytokine release from mast cells by this compound is limited in publicly available literature, its potency and selectivity have been characterized in other assays. A clinical trial in rheumatoid arthritis patients indicated that this compound had modest effects on the gene expression of TNF-α and IL-8 in synovial tissue.

| Parameter | Value | Species/System | Reference |

| Ki (H4R) | 8.4 ± 2.2 nM | Human | |

| IC50 (Eosinophil shape change, 100 nM histamine) | 296 nM | Human (in whole blood) | |

| IC50 (Eosinophil shape change, 300 nM histamine) | 780 nM | Human (in whole blood) |

Table 1: In vitro potency of this compound.

Mechanism of Action: H4R Signaling in Mast Cells

Activation of the H4R on mast cells by histamine initiates a signaling cascade through the Gαi/o subunit of its associated G protein. This leads to the activation of several downstream pathways crucial for cytokine production.

As depicted in the diagram, H4R activation leads to the activation of key signaling molecules including PI3K, ERK, and the Ca²⁺-Calcineurin-NFAT pathway. These pathways converge on the nucleus to promote the transcription of genes encoding various pro-inflammatory cytokines.

Experimental Protocols

The following protocols are representative of the methods used to assess the effect of compounds like this compound on cytokine release from mast cells.

Human Mast Cell Culture and Stimulation

This protocol describes the general procedure for culturing and stimulating human mast cells to induce cytokine release.

Materials:

-

Human mast cell line (e.g., LAD2) or primary human mast cells

-

Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS), penicillin/streptomycin, and appropriate growth factors (e.g., Stem Cell Factor (SCF), IL-6)

-

Human IgE

-

This compound

-

Mast cell agonist (e.g., anti-IgE antibody, histamine, compound 48/80)

-

Phosphate-buffered saline (PBS)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed human mast cells in a 96-well plate at a density of 1-5 x 10^5 cells/well.

-

Sensitization: If using an IgE-dependent stimulus, sensitize the cells with human IgE (e.g., 1 µg/mL) for 24-48 hours.

-

Washing: Gently wash the cells with PBS to remove unbound IgE.

-

Pre-incubation with this compound: Add this compound at various concentrations (e.g., 1 nM to 10 µM) or vehicle control to the wells and incubate for 1-2 hours.

-

Stimulation: Add the mast cell agonist (e.g., anti-IgE, histamine) to the wells to induce degranulation and cytokine release.

-

Incubation: Incubate the plate for 6-24 hours at 37°C in a 5% CO2 incubator. The optimal incubation time will vary depending on the specific cytokine being measured.

-

Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.

-

Cytokine Quantification: Analyze the supernatant for cytokine levels using an appropriate method (see Protocol 4.2).

Cytokine Quantification

Enzyme-Linked Immunosorbent Assay (ELISA) and multiplex bead assays are common methods for quantifying cytokine concentrations in cell culture supernatants.

Procedure (ELISA - General Steps):

-

Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest.

-

Blocking: Block non-specific binding sites with a blocking buffer.

-

Sample Incubation: Add the collected cell culture supernatants to the wells.

-

Detection Antibody: Add a biotinylated detection antibody specific for the cytokine.

-

Enzyme Conjugate: Add an enzyme-linked streptavidin (e.g., horseradish peroxidase).

-

Substrate: Add a suitable substrate to develop a colorimetric reaction.

-

Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Quantification: Determine the cytokine concentration by comparing the absorbance to a standard curve.

Conclusion

This compound, as a selective H4R antagonist, holds significant potential for the modulation of mast cell-mediated inflammatory responses. By inhibiting the H4R signaling pathway, this compound can effectively reduce the production and release of key pro-inflammatory cytokines from mast cells. While direct quantitative data on this compound's effect on specific cytokines from mast cells is not extensively available, the established mechanism of H4R antagonists and the existing preclinical and clinical data for this compound in inflammatory conditions support its role as a modulator of mast cell function. Further research focusing on the precise quantification of cytokine inhibition by this compound in mast cells will be crucial for the continued development and clinical application of this compound in treating allergic and inflammatory diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. The role of histamine H4 receptor in immune and inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Formononetin Inhibits Mast Cell Degranulation to Ameliorate Compound 48/80-Induced Pseudoallergic Reactions [mdpi.com]

- 4. Mast Cell Production and Response to IL-4 and IL-13 - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Toreforant on T-Cell Differentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Toreforant is a potent and selective antagonist of the histamine H4 receptor (H4R), a G-protein coupled receptor predominantly expressed on hematopoietic cells, including T-lymphocytes.[1][2] The H4 receptor is implicated in the modulation of immune responses and inflammation, making it a compelling target for therapeutic intervention in a range of autoimmune and inflammatory diseases.[1][3] Understanding the precise impact of this compound on the differentiation of CD4+ T-helper (Th) cells into their distinct lineages—Th1, Th2, Th17, and regulatory T cells (Treg)—is critical for elucidating its mechanism of action and predicting its therapeutic potential. This technical guide provides an in-depth analysis of the current understanding of how H4R antagonism, exemplified by compounds like this compound, influences T-cell fate decisions.

H4 Receptor Signaling in T-Cells

The histamine H4 receptor is a Gαi/o-coupled receptor.[4] Upon binding histamine, it initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels, and the mobilization of intracellular calcium. Furthermore, H4R activation has been shown to engage the MAPK/ERK signaling pathway. In the context of T-cells, the expression of H4R is functionally significant, with evidence suggesting its role in T-cell activation and cytokine production.

Antagonism of the H4R by this compound is expected to block these histamine-induced signaling events. This interference with downstream signaling can, in turn, modulate the complex network of transcription factors and cytokine signals that govern T-cell differentiation.

Impact of H4R Antagonism on T-Cell Differentiation: Quantitative Data

While direct studies on this compound's effect on the full spectrum of T-cell differentiation are limited, compelling evidence comes from preclinical studies of other selective H4R antagonists. A key study utilizing the H4R antagonist JNJ 10191584 in a murine model of experimental autoimmune encephalomyelitis (EAE), a T-cell-driven autoimmune disease, provides significant quantitative insights into the immunomodulatory effects of H4R blockade. The findings from this study are summarized below and serve as a strong surrogate for the expected effects of this compound.

| T-Cell Subset | Key Transcription Factor / Cytokine | Effect of H4R Antagonist (JNJ 10191584) |

| Th1 | T-bet, IFN-γ | Decrease in the percentage of CD4+T-bet+ and CD4+IFN-γ+ cells. |

| Th17 | RORγt, IL-17A | Decrease in the percentage of CD4+RORγt+ and CD4+IL-17A+ cells. |

| Treg | Foxp3, TGF-β1 | Increase in the percentage of CD4+Foxp3+ and CD4+TGF-β1+ cells. |

| Th2 | GATA3, IL-4 | Data not available from the cited study. |

These data strongly suggest that H4R antagonism skews the T-cell response away from pro-inflammatory Th1 and Th17 lineages and promotes the development of immunosuppressive Treg cells.

Signaling Pathways and Logical Relationships

The differentiation of naive CD4+ T-cells is orchestrated by specific cytokine environments that activate distinct Signal Transducer and Activator of Transcription (STAT) proteins. The antagonism of the H4 receptor by this compound is hypothesized to interfere with the signaling milieu that promotes Th1 and Th17 differentiation while favoring conditions conducive to Treg development.

Experimental Protocols

The following section details a generalized protocol for an in vitro experiment designed to assess the impact of this compound on the differentiation of human naive CD4+ T-cells.

Isolation of Naive CD4+ T-Cells

-

Objective: To obtain a pure population of naive CD4+ T-cells from human peripheral blood mononuclear cells (PBMCs).

-

Methodology:

-

Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

-

Enrich for naive CD4+ T-cells using a negative selection magnetic-activated cell sorting (MACS) kit (e.g., Naive CD4+ T Cell Isolation Kit, human). This method depletes non-CD4+ cells and memory CD4+ T-cells.

-

Assess the purity of the isolated naive CD4+ T-cells (CD4+CD45RA+CCR7+) by flow cytometry. Purity should be >95%.

-

In Vitro T-Cell Differentiation Assay

-

Objective: To induce the differentiation of naive CD4+ T-cells into Th1, Th2, Th17, and Treg lineages in the presence or absence of this compound.

-

Methodology:

-

Coat a 24-well plate with anti-CD3 antibody (1 µg/mL in sterile PBS) and incubate overnight at 4°C.

-

Wash the plate with sterile PBS to remove unbound antibodies.

-

Resuspend the isolated naive CD4+ T-cells in complete RPMI-1640 medium.

-

Plate the cells at a density of 1 x 10^6 cells/mL.

-

Add soluble anti-CD28 antibody (1 µg/mL) to all wells for co-stimulation.

-

Add this compound at various concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM) or a vehicle control (e.g., DMSO) to the respective wells.

-

Add the following cytokine cocktails to induce differentiation into specific lineages:

-

Th1: IL-2 (5 ng/mL), IL-12 (15 ng/mL), and anti-IL-4 antibody (1 µg/mL).

-

Th2: IL-2 (5 ng/mL), IL-4 (10 ng/mL), and anti-IFN-γ antibody (1 µg/mL).

-

Th17: IL-6 (20 ng/mL), TGF-β (3 ng/mL), anti-IL-4 antibody (1 µg/mL), and anti-IFN-γ antibody (1 µg/mL).

-

Treg: IL-2 (5 ng/mL), TGF-β (15 ng/mL), anti-IL-4 antibody (1 µg/mL), and anti-IFN-γ antibody (1 µg/mL).

-

-

Incubate the cells at 37°C in a 5% CO2 incubator for 4-5 days.

-

Analysis of T-Cell Differentiation

-

Objective: To quantify the differentiated T-cell populations and their cytokine production.

-

Methodology:

-

Flow Cytometry for Intracellular Transcription Factors:

-

Restimulate the cells for 4-6 hours with a cell stimulation cocktail (containing phorbol 12-myristate 13-acetate (PMA), ionomycin, and a protein transport inhibitor like brefeldin A or monensin).

-

Harvest the cells and perform surface staining for CD4.

-

Fix and permeabilize the cells using an appropriate buffer system.

-

Perform intracellular staining for lineage-specific transcription factors: T-bet (Th1), GATA3 (Th2), RORγt (Th17), and Foxp3 (Treg).

-

Analyze the percentage of each T-cell subset using a flow cytometer.

-

-

Cytokine Analysis of Supernatants (ELISA or Multiplex Assay):

-

Collect the cell culture supernatants before restimulation.

-

Measure the concentration of key cytokines for each lineage: IFN-γ (Th1), IL-4 and IL-5 (Th2), IL-17A (Th17), and IL-10 (Treg) using enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay.

-

-

Conclusion

The available evidence strongly indicates that antagonism of the histamine H4 receptor with compounds such as this compound can significantly modulate T-cell differentiation. By inhibiting pro-inflammatory Th1 and Th17 lineages and promoting the expansion of immunosuppressive Treg cells, this compound holds promise as a therapeutic agent for T-cell-mediated inflammatory and autoimmune diseases. The experimental protocols outlined in this guide provide a robust framework for further investigation into the precise molecular mechanisms and dose-dependent effects of this compound on T-cell fate decisions. Further research is warranted to fully elucidate the impact on Th2 differentiation and to confirm these findings in human primary cells and clinical settings.

References

Toreforant's Binding Affinity and Selectivity for the H4 Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of Toreforant (also known as JNJ-38518168), a potent and selective antagonist of the histamine H4 receptor (H4R). The information presented herein is intended to support research and development efforts by providing detailed data on this compound's binding affinity, selectivity profile, and the experimental methodologies used for its characterization.

Core Data Presentation: Binding Affinity and Selectivity

This compound demonstrates high affinity for the human histamine H4 receptor, with a reported inhibition constant (Ki) of 8.4 ± 2.2 nM[1][2][3][4][5]. Its selectivity for the H4 receptor over other histamine receptor subtypes is a key characteristic of its pharmacological profile.

Table 1: this compound Binding Affinity (Ki) at Human Histamine Receptors

| Receptor Subtype | Ki (nM) | Selectivity over H4R (fold) |

| H4 | 8.4 ± 2.2 | - |

| H1 | >10,000 | >1190 |

| H2 | >1,000 | >119 |

| H3 | 215 | ~26 |

| Data sourced from Thurmond et al. (2017) |

As the data indicates, this compound is highly selective for the H4 receptor, with significantly lower affinity for the H1, H2, and H3 receptor subtypes.

Off-Target Selectivity Profile

To assess its broader selectivity, this compound was evaluated against a panel of 50 other targets, including major classes of biogenic amine receptors, neuropeptide receptors, ion channel binding sites, and neurotransmitter transporters.

Table 2: this compound Off-Target Screening Highlights (at 1 µM)

| Target | Inhibition |

| Muscarinic M1 Receptor | 56% |

| Other 49 targets | <50% |

| Data sourced from Thurmond et al. (2017) |

These findings suggest that outside of the histamine receptor family, this compound has a relatively clean off-target profile at concentrations up to 1 µM, with only moderate interaction observed at the muscarinic M1 receptor.

Experimental Protocols

The determination of this compound's binding affinity and selectivity is primarily achieved through competitive radioligand binding assays. Below is a detailed, representative protocol for such an assay targeting the histamine H4 receptor.

Radioligand Binding Assay for Histamine H4 Receptor

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for the human histamine H4 receptor through competitive displacement of a radiolabeled ligand.

Materials:

-

Receptor Source: Cell membranes from HEK293 cells stably expressing the recombinant human histamine H4 receptor.

-

Radioligand: [³H]-Histamine.

-

Test Compound: this compound.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: High concentration of a known H4R ligand (e.g., unlabeled histamine or JNJ 7777120).

-

Filtration Apparatus: 96-well cell harvester with glass fiber filters (e.g., GF/C).

-

Scintillation Cocktail and Liquid Scintillation Counter .

Procedure:

-

Membrane Preparation:

-

Culture HEK293 cells expressing the human H4R and harvest.

-

Homogenize cells in cold lysis buffer and centrifuge to pellet the membranes.

-

Wash the membrane pellet and resuspend in assay buffer.

-

Determine the protein concentration of the membrane preparation (e.g., using a BCA protein assay).

-

-

Assay Setup (in a 96-well plate):

-

Total Binding: Add assay buffer, a fixed concentration of [³H]-Histamine, and the cell membrane suspension to designated wells.

-

Non-specific Binding: Add a high concentration of the non-specific binding control, [³H]-Histamine, and the cell membrane suspension to designated wells.

-

Competitive Binding: Prepare serial dilutions of this compound in assay buffer. Add the this compound solutions, [³H]-Histamine, and the cell membrane suspension to the remaining wells. Perform all determinations in triplicate.

-

-

Incubation:

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient duration (e.g., 60-240 minutes) with gentle agitation to allow the binding to reach equilibrium.

-

-

Filtration and Washing:

-

Rapidly terminate the incubation by filtering the contents of each well through the glass fiber filters using the cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

-

Radioactivity Measurement:

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity in counts per minute (CPM) using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).

-

Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine IC50: The concentration of this compound that inhibits 50% of the specific binding of [³H]-Histamine is determined by non-linear regression analysis of the competition curve.

-

Calculate Ki: The inhibitory constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Mandatory Visualizations

Histamine H4 Receptor Signaling Pathway

The histamine H4 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Its activation leads to a cascade of intracellular events that modulate cellular function.

Caption: this compound blocks histamine-induced H4R signaling.

Experimental Workflow for Radioligand Binding Assay

The following diagram outlines the key steps in a competitive radioligand binding assay used to determine the binding affinity of this compound.

Caption: Workflow of a competitive radioligand binding assay.

References

- 1. remedypublications.com [remedypublications.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. [PDF] Pharmacology and Clinical Activity of this compound, A Histamine H4 Receptor Antagonist | Semantic Scholar [semanticscholar.org]

- 4. This compound | 952494-46-1 | Histamine Receptor | MOLNOVA [molnova.cn]

- 5. remedypublications.com [remedypublications.com]

The Physiological Role of the Histamine H4 Receptor in Autoimmune Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The histamine H4 receptor (H4R), a G protein-coupled receptor predominantly expressed on hematopoietic cells, has emerged as a critical modulator of immune and inflammatory responses. Its involvement in the chemotaxis and activation of various immune cells, including mast cells, eosinophils, dendritic cells, and T cells, has positioned it as a promising therapeutic target for a spectrum of inflammatory and autoimmune disorders.[1][2][3][4] This technical guide provides an in-depth exploration of the physiological role of the H4R in key preclinical autoimmune disease models, focusing on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

H4 Receptor in Autoimmune Disease Models: Quantitative Efficacy of Antagonists

The therapeutic potential of targeting the H4R has been extensively investigated in various animal models of autoimmune diseases. The following tables summarize the quantitative effects of H4R antagonists in experimental autoimmune encephalomyelitis (EAE), collagen-induced arthritis (CIA), and dextran sodium sulfate (DSS)-induced colitis.

Table 1: Efficacy of H4R Antagonists in Experimental Autoimmune Encephalomyelitis (EAE)

| H4R Antagonist | Animal Model | Dosing Regimen | Key Quantitative Outcomes | Reference(s) |

| JNJ-10191584 | SJL/J mice (PLP139-151 induced) | 6 mg/kg, p.o., daily from day 10 to 42 | - Reduced Clinical Score: Significant reduction in disease severity. - Decreased Th1 Cells: Reduction in CD4+IFN-γ+ and CD4+T-bet+ cells. - Decreased Th9 Cells: Reduction in CD4+IL-9+ and CD4+IRF4+ cells. - Decreased Th17 Cells: Reduction in CD4+IL-17A+ and CD4+RORγt+ cells. - Increased Treg Cells: Increase in CD4+TGF-β1+ and CD4+Foxp3+ cells. | [5] |

| JNJ-7777120 | C57BL/6 mice (MOG35-55 induced) | i.p. daily from day 10 post-immunization | - Exacerbated Clinical Score: Increased disease severity. - Increased Inflammation & Demyelination: in the spinal cord. - Increased IFN-γ Expression: in lymph nodes. - Decreased IL-4 and IL-10 Expression: in lymph nodes. - Augmented Tbet, FOXP3, and IL-17 mRNA: in lymphocytes. |

Note: The conflicting results in EAE models highlight the complex role of H4R in neuroinflammation, which may be dependent on the specific animal model, the timing of treatment, and the antagonist used.

Table 2: Efficacy of H4R Antagonists in Collagen-Induced Arthritis (CIA)

| H4R Antagonist/Deficiency | Animal Model | Key Quantitative Outcomes | Reference(s) |

| JNJ-28307474 | DBA/1 mice | - Reduced Arthritis Score: Significant improvement in clinical signs of arthritis. - Reduced Joint Histology Score: Decreased inflammation, pannus formation, and bone erosion. - Reduced IL-17 Production: Decreased number of IL-17 positive cells in the lymph node. | |

| H4R-deficient mice | DBA/1 mice | - Reduced Arthritis Severity: in both collagen antibody-induced arthritis (CAIA) and CIA models. - Reduced Th17 Cell Development: in vivo. | |

| Clozapine (H4R antagonist activity) | C57BL/6 mice (K/B×N serum transfer) | - Protection from Arthritis: Mice treated with clozapine did not develop arthritic symptoms. |

Table 3: Efficacy of H4R Antagonists/Deficiency in DSS-Induced Colitis

| H4R Antagonist/Deficiency | Animal Model | Key Quantitative Outcomes | Reference(s) |

| JNJ-7777120 | Mice | - Improved Clinical Signs: Reduced disease activity index (DAI). - Improved Histological Signs: Decreased inflammation and tissue damage. - Dampened Inflammatory Cytokine Response. | |

| H4R-deficient mice | BALB/c mice | - Reduced Weight Loss. - Reduced Disease Activity Index (DAI) Score. - Reduced Histology Score: Lower cellular infiltration and mucosal damage. - Reduced Neutrophil Abscesses. |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of studies investigating the role of the H4 receptor. This section outlines the core protocols for the key autoimmune models cited.

Protocol 1: Induction of Experimental Autoimmune Encephalomyelitis (EAE)

1. Immunization:

-

Antigen Emulsion Preparation: Emulsify myelin oligodendrocyte glycoprotein (MOG)35-55 peptide or proteolipid protein (PLP)139-151 in Complete Freund's Adjuvant (CFA) supplemented with Mycobacterium tuberculosis.

-

Injection: Subcutaneously inject 10-13 week-old female C57BL/6 or SJL/J mice with 200 µL of the emulsion (containing 200 µg of peptide and 400 µg of M. tuberculosis).

2. Pertussis Toxin Administration:

-

Immediately after immunization and again 24-48 hours later, administer an intraperitoneal injection of pertussis toxin (0.2 µg in 200 µL of PBS).

3. Clinical Scoring:

-

Monitor mice daily for clinical signs of EAE starting from day 7 post-immunization.

-

Scoring Scale:

-

0: No clinical signs.

-

0.5: Distal limp tail.

-

1: Complete limp tail.

-

1.5: Limp tail and hind limb weakness.

-

2: Unilateral partial hind limb paralysis.

-

2.5: Bilateral partial hind limb paralysis.

-

3: Complete bilateral hind limb paralysis.

-

3.5: Complete bilateral hind limb paralysis and unilateral forelimb paralysis.

-

4: Moribund or dead.

-

4. Flow Cytometry for T-cell Analysis:

-

At a designated time point, isolate splenocytes or lymphocytes from draining lymph nodes.

-

For intracellular cytokine staining, stimulate cells in vitro with phorbol 12-myristate 13-acetate (PMA), ionomycin, and a protein transport inhibitor (e.g., Golgi-plug) for 4-6 hours.

-

Stain cells with fluorescently-labeled antibodies against surface markers (e.g., CD4) and intracellular markers (e.g., IFN-γ for Th1, IL-17A for Th17, Foxp3 for Tregs).

-

Acquire and analyze data using a flow cytometer.

Protocol 2: Induction of Collagen-Induced Arthritis (CIA)

1. Collagen Emulsion Preparation:

-

Dissolve bovine or chicken type II collagen in 0.05 M acetic acid to a final concentration of 2-4 mg/mL.

-

Emulsify the collagen solution with an equal volume of Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.

2. Primary Immunization (Day 0):

-

Inject 100 µL of the emulsion intradermally at the base of the tail of DBA/1 mice (7-8 weeks old).

3. Booster Immunization (Day 21):

-

Prepare a similar emulsion using Incomplete Freund's Adjuvant (IFA) instead of CFA.

-

Administer a 100 µL intradermal injection at a different site on the tail.

4. Arthritis Assessment:

-

Visually inspect the paws of the mice 3-5 times per week, starting from day 21.

-

Arthritis Score (per paw):

-

0: No evidence of erythema and swelling.

-

1: Erythema and mild swelling confined to the tarsals or ankle joint.

-

2: Erythema and mild swelling extending from the ankle to the tarsals.

-

3: Erythema and moderate swelling extending from the ankle to the metatarsal joints.

-

4: Erythema and severe swelling encompass the ankle, foot, and digits, or ankylosis of the limb.

-

-

The maximum score per mouse is 16.

5. Histological Analysis:

-

At the end of the experiment, euthanize the mice and dissect the ankle and knee joints.

-

Fix the joints in 10% neutral buffered formalin, decalcify, and embed in paraffin.

-

Section the joints and stain with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and bone erosion.

Protocol 3: Dextran Sodium Sulfate (DSS)-Induced Colitis

1. DSS Administration:

-

Prepare a 1.75-5% (w/v) solution of DSS (35-50 kDa) in sterile drinking water.

-

Provide the DSS solution to mice (e.g., C57BL/6) as their sole source of drinking water for 5-7 consecutive days for an acute model.

-

For a chronic model, administer cycles of DSS water for 7 days followed by 14 days of regular water.

2. Disease Activity Index (DAI) Monitoring:

-

Monitor the mice daily for body weight loss, stool consistency, and the presence of blood in the stool.

-

DAI Calculation: Sum of scores for weight loss, stool consistency, and rectal bleeding, divided by 3.

-

Weight Loss: 0 (0-1%), 1 (1-5%), 2 (5-10%), 3 (10-15%), 4 (>15%)

-

Stool Consistency: 0 (normal), 2 (loose stools), 4 (diarrhea)

-

Rectal Bleeding: 0 (normal), 2 (slight bleeding), 4 (gross bleeding)

-

3. Histological Evaluation:

-

At the termination of the experiment, collect the entire colon and measure its length.

-

Fix a segment of the distal colon in 10% buffered formalin and embed in paraffin.

-

Stain sections with H&E to assess the severity of inflammation, crypt damage, and ulceration.

H4 Receptor Signaling Pathways in Immune Cells

The H4R is coupled to the Gαi/o family of G proteins. Activation of the H4R by histamine initiates a cascade of intracellular events that modulate immune cell function.

Key Signaling Events:

-

G Protein Activation: Histamine binding to the H4R induces a conformational change, leading to the activation of the associated Gαi/o protein.

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

-

Calcium Mobilization: The Gβγ subunits can activate phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.

-

MAPK Pathway Activation: H4R activation can also lead to the phosphorylation and activation of mitogen-activated protein kinases (MAPKs), such as ERK1/2 and p38, which are involved in regulating gene expression and cellular responses.

These signaling events culminate in various cellular responses, including chemotaxis, cytokine and chemokine release, and modulation of T-cell differentiation.

Conclusion

The histamine H4 receptor plays a significant and complex role in the pathophysiology of autoimmune diseases, as demonstrated in various preclinical models. While H4R antagonists have shown considerable promise in alleviating inflammatory symptoms in models of arthritis and colitis, their role in neuroinflammatory conditions like EAE appears more nuanced and warrants further investigation. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals aiming to further elucidate the therapeutic potential of targeting the H4R in autoimmune and inflammatory disorders. A deeper understanding of the context-dependent functions of the H4R and its signaling pathways will be crucial for the successful clinical translation of H4R-targeted therapies.

References

- 1. Protocol for the induction of arthritis in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dextran sodium sulfate colitis murine model: An indispensable tool for advancing our understanding of inflammatory bowel diseases pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Colitis Induction With Dextran Sulfate Sodium [bio-protocol.org]

- 5. chondrex.com [chondrex.com]

Toreforant: An In-Depth Technical Guide on its Effect on Intracellular Calcium Mobilization in Leukocytes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Toreforant is a potent and selective antagonist of the histamine H4 receptor (H4R), a key G protein-coupled receptor (GPCR) implicated in inflammatory responses.[1][2] The H4R is predominantly expressed on hematopoietic cells, including eosinophils, mast cells, and T-cells, where its activation by histamine triggers a cascade of intracellular signaling events, culminating in functional cellular responses such as chemotaxis and degranulation.[3] A critical step in this signaling pathway is the mobilization of intracellular calcium ([Ca2+]i). This technical guide provides a comprehensive overview of this compound's mechanism of action, with a specific focus on its inhibitory effect on intracellular calcium mobilization in leukocytes. Detailed experimental protocols for assessing calcium flux and diagrams of the relevant signaling pathways are included to support further research and development in this area.

Introduction to this compound and the Histamine H4 Receptor

This compound is a benzimidazole derivative that acts as a competitive antagonist at the H4R.[4] It exhibits high affinity for the human H4 receptor, with a reported inhibition constant (Ki) of 8.4 ± 2.2 nM.[1] The H4 receptor, unlike the other histamine receptors (H1R, H2R, and H3R), is primarily involved in modulating immune system activity. Activation of the H4R is coupled to Gαi/o heterotrimeric G proteins. This coupling initiates downstream signaling cascades that are crucial for the pro-inflammatory functions of various leukocytes.

The Role of Intracellular Calcium Mobilization in H4R Signaling

The activation of the H4R by histamine leads to a rapid and transient increase in the concentration of intracellular free calcium. This calcium signal is a pivotal second messenger that orchestrates a variety of cellular responses in leukocytes, including:

-

Chemotaxis: The directional movement of cells towards a chemical gradient.

-

Cell Shape Change: A prerequisite for cell migration.

-

Upregulation of Adhesion Molecules: Facilitating the interaction of leukocytes with the endothelium.

-

Degranulation: The release of pro-inflammatory mediators.

The mobilization of intracellular calcium is a hallmark of H4R activation in eosinophils and mast cells. Therefore, the inhibition of this calcium signal is a key mechanism through which H4R antagonists like this compound exert their anti-inflammatory effects.

Mechanism of Action: this compound's Inhibition of Calcium Mobilization

As a competitive antagonist, this compound binds to the H4R without activating it, thereby preventing histamine from binding and initiating the signaling cascade. By blocking the H4R, this compound effectively abrogates the downstream signaling events, including the mobilization of intracellular calcium.

The signaling pathway from H4R activation to calcium release is understood to proceed as follows:

-

Histamine Binding: Histamine binds to the H4R.

-

G Protein Activation: The H4R, coupled to a Gαi/o protein, facilitates the exchange of GDP for GTP on the Gα subunit.

-

G Protein Dissociation: The G protein dissociates into its Gαi/o-GTP and Gβγ subunits.

-

Phospholipase C (PLC) Activation: The Gβγ subunit is thought to activate Phospholipase C (PLC).

-

IP3 and DAG Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Release: IP3 binds to IP3 receptors on the membrane of the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytoplasm.

This compound's antagonism at the H4R prevents these steps from occurring in the presence of histamine, thus maintaining low basal intracellular calcium levels.

Quantitative Data on this compound's Activity

| Parameter | Value | Assay Conditions | Reference |

| Ki (human H4R) | 8.4 ± 2.2 nM | Radioligand binding assay | |

| IC50 (Eosinophil Shape Change) | 296 nM | Whole blood, 100 nM histamine | |

| IC50 (Eosinophil Shape Change) | 780 nM | Whole blood, 300 nM histamine |

These data demonstrate that this compound is a potent antagonist of H4R-mediated functional responses in leukocytes. The inhibition of eosinophil shape change serves as a strong surrogate marker for its ability to block intracellular calcium mobilization.

Experimental Protocols

Intracellular Calcium Mobilization Assay in Leukocytes

This protocol provides a general framework for measuring histamine-induced intracellular calcium mobilization in a leukocyte cell line (e.g., HL-60 cells differentiated into eosinophil-like cells) or primary isolated leukocytes, and for determining the inhibitory effect of this compound.

Materials:

-

Leukocytes (cell line or primary cells)

-

Culture medium (e.g., RPMI-1640) with 10% FBS

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

Fluo-4 AM calcium indicator dye

-

Pluronic F-127

-

Probenecid

-

Histamine dihydrochloride

-

This compound

-

96-well black-walled, clear-bottom microplates

-

Fluorescence plate reader with automated liquid handling (e.g., FlexStation or FLIPR)

Methodology:

-

Cell Preparation:

-

Culture leukocytes to the appropriate density.

-

On the day of the assay, harvest the cells and wash them with HBSS.

-

Resuspend the cells in HBSS at a concentration of 1 x 10^6 cells/mL.

-

-

Dye Loading:

-

Prepare a Fluo-4 AM loading buffer by diluting Fluo-4 AM (typically 1-5 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS. Probenecid (e.g., 2.5 mM) can be included to prevent dye leakage.

-

Add an equal volume of the cell suspension to the Fluo-4 AM loading buffer.

-

Incubate the cells for 30-60 minutes at 37°C in the dark.

-

After incubation, wash the cells with HBSS to remove excess dye and resuspend them in HBSS.

-

-

Assay Procedure:

-

Plate the dye-loaded cells into a 96-well black-walled, clear-bottom plate.

-

Prepare serial dilutions of this compound in HBSS. Add the this compound dilutions to the wells and incubate for 10-20 minutes.

-

Prepare a stock solution of histamine in HBSS.

-

Use a fluorescence plate reader to measure the baseline fluorescence (Excitation: ~490 nm, Emission: ~525 nm).

-

Add histamine to the wells to achieve a final concentration that elicits a submaximal response (e.g., EC80).

-

Immediately begin recording the fluorescence intensity over time (typically for 60-180 seconds).

-

-

Data Analysis:

-

The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.

-

To determine the IC50 value for this compound, plot the percentage of inhibition of the histamine response against the log concentration of this compound and fit the data to a sigmoidal dose-response curve.

-

Visualizations

H4 Receptor Signaling Pathway Leading to Calcium Mobilization

Caption: H4R signaling cascade leading to calcium mobilization.

Experimental Workflow for Calcium Mobilization Assay

Caption: Workflow for a calcium mobilization assay.

Conclusion

This compound is a potent and selective H4R antagonist that effectively inhibits the pro-inflammatory signaling cascades initiated by histamine in leukocytes. A key component of its mechanism of action is the blockade of intracellular calcium mobilization, a critical second messenger for various leukocyte functions. While direct quantitative data for this compound's inhibition of calcium flux is limited, its ability to potently inhibit calcium-dependent functional responses, such as eosinophil shape change, underscores its efficacy. The experimental protocols and signaling pathway diagrams provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other H4R antagonists in inflammatory diseases.

References

Toreforant: A Potential Regulator of Dendritic Cell Function in Immunomodulation

A Technical Whitepaper for Researchers and Drug Development Professionals

Executive Summary

Toreforant (JNJ-38518168) is a potent and selective antagonist of the histamine H4 receptor (H4R), a key player in the modulation of immune and inflammatory responses.[1][2] While clinical investigations of this compound have focused on its therapeutic potential in conditions such as psoriasis, rheumatoid arthritis, and asthma, its direct effects on dendritic cell (DC) function remain an area of active exploration. This technical guide synthesizes preclinical evidence from studies on selective H4R antagonists to elucidate the potential role of this compound in regulating DC activity. The available data strongly suggest that by blocking H4R signaling, this compound may influence critical DC functions, including migration, antigen presentation, and cytokine production, thereby shaping the adaptive immune response. This document provides an in-depth overview of the underlying mechanisms, experimental data, and potential therapeutic implications for an audience of researchers, scientists, and drug development professionals.

Introduction: The Histamine H4 Receptor and Dendritic Cell Biology

Histamine, traditionally known for its role in allergic reactions mediated by the H1 receptor, exerts a wide range of immunomodulatory effects through four distinct G protein-coupled receptors (H1R, H2R, H3R, and H4R). The H4R is primarily expressed on hematopoietic cells, including dendritic cells, mast cells, eosinophils, and T cells, positioning it as a critical regulator of immune responses.[3][4]

Dendritic cells are the most potent antigen-presenting cells (APCs) and are indispensable for initiating and shaping adaptive immunity. Their functions can be broadly categorized into:

-

Antigen Capture and Processing: DCs capture antigens in peripheral tissues.

-

Maturation: Upon encountering inflammatory signals, DCs mature, upregulating co-stimulatory molecules and migrating to lymph nodes.

-

Antigen Presentation and T Cell Activation: In the lymph nodes, mature DCs present processed antigens to naive T cells, initiating their activation and differentiation into effector T cells.

The expression of H4R on DCs suggests a direct role for histamine in modulating these pivotal functions, and consequently, a therapeutic potential for H4R antagonists like this compound.

This compound: A Selective Histamine H4 Receptor Antagonist

This compound is an orally bioavailable small molecule that acts as a selective antagonist of the H4R.[1] Its chemical structure is 5-(4,6-dimethyl-1H-benzimidazol-2-yl)-4-methyl-N-[3-(1-methylpiperidin-4-yl)propyl]pyrimidin-2-amine. Preclinical and clinical studies have demonstrated its ability to antagonize H4R-mediated effects.

Potential Role of this compound in Regulating Dendritic Cell Function

While direct studies on this compound's effects on DCs are limited, a substantial body of preclinical research using other selective H4R antagonists, such as JNJ7777120 and JNJ-39758979, provides a strong basis for inferring its potential activities.

Modulation of Dendritic Cell Migration

The migration of DCs from peripheral tissues to draining lymph nodes is a crucial step for the initiation of adaptive immunity. Evidence suggests that H4R activation promotes DC chemotaxis.

-

In Vitro Studies: Histamine and H4R agonists have been shown to induce chemotaxis of bone marrow-derived DCs, and this effect is blocked by the H4R antagonist JNJ7777120.

-

H4R Deficient Models: DCs deficient in H4R exhibit significantly lower migratory capacity compared to their wild-type counterparts.

Inference for this compound: By blocking the H4R, this compound is likely to inhibit histamine-induced DC migration, potentially reducing the influx of antigen-presenting cells to lymph nodes and thereby dampening the initiation of T-cell responses in inflammatory settings.

Regulation of Antigen Presentation

The capacity of DCs to present antigens to T cells is fundamental to their function. Studies indicate that H4R signaling can negatively regulate this process.

-

H4R Antagonist Effects: In murine models, histamine was found to significantly decrease the antigen presentation capacity of splenic DCs. This effect was reversed by an H4R antagonist.

-

H4R Deficient Models: DCs from H4R-deficient mice have been shown to have an enhanced antigen presentation capability.

Inference for this compound: this compound, by antagonizing the H4R, may enhance the antigen-presenting capacity of DCs, a function that could be beneficial in contexts where a robust T-cell response is desired, such as in anti-tumor immunity.

Control of Cytokine Production

DCs produce a variety of cytokines that are critical for polarizing T-cell responses (e.g., towards a Th1, Th2, or Th17 phenotype). The H4R has been shown to modulate the cytokine profile of DCs.

-

Suppression of IL-12: H4R stimulation has been demonstrated to suppress the production of IL-12p70 in human monocyte-derived DCs. IL-12 is a key cytokine for driving Th1 responses.

-

Modulation of Inflammatory Cytokines: An H4R agonist, in combination with LPS, was shown to increase IL-1β mRNA expression in murine DCs, an effect that was reversed by the H4R antagonist JNJ7777120.

Inference for this compound: By blocking H4R-mediated signals, this compound could potentially prevent the suppression of IL-12 production and modulate the expression of other inflammatory cytokines by DCs. This could lead to a shift in the T-cell response, for instance, by promoting Th1-mediated immunity.

Influence on T-Cell Priming and Proliferation

The culmination of DC maturation, migration, and cytokine production is the priming and subsequent proliferation of antigen-specific T cells. H4R antagonism has been shown to impact this process.

-

Inhibition of Allergen-Specific T-Cell Proliferation: The H4R antagonist JNJ7777120 was found to inhibit the capacity of human DCs to induce allergen-specific T-cell proliferation.

Inference for this compound: This suggests that this compound could attenuate pathological T-cell responses in allergic and autoimmune diseases by acting on DCs.

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical studies on selective H4R antagonists, providing a basis for the inferred potential of this compound.

Table 1: Effect of H4R Antagonists on Dendritic Cell Cytokine Production

| Cytokine | Cell Type | Stimulus | H4R Antagonist | Effect | Reference |

| IL-1β (mRNA) | Murine Splenic DCs | H4R Agonist + LPS | JNJ7777120 (10 µM) | Reversal of agonist-induced increase | |

| IL-12p70 | Human Monocyte-Derived DCs | - | Not Specified | H4R stimulation suppressed production |

Table 2: Effect of H4R Modulation on Dendritic Cell Function

| Function | Model | Modulation | Outcome | Reference |

| Antigen Presentation | Murine Splenic DCs | H4R Antagonist | Reversal of histamine-induced decrease | |

| Antigen Presentation | H4R-deficient Murine DCs | Genetic Knockout | Enhanced antigen presentation | |

| Migration | H4R-deficient Murine Bone Marrow-Derived DCs | Genetic Knockout | Significantly lower migration capacity | |

| T-Cell Proliferation | Human DC/T-Cell Co-culture | JNJ7777120 | Inhibition of allergen-specific T-cell proliferation |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of key experimental protocols from the cited literature.

In Vitro Dendritic Cell Cytokine Production Assay

-

Cell Culture: Murine splenic CD11c+ DCs are isolated and plated at a density of 3x10^6 cells/well.

-